molecular formula C25H20F3NO5 B2428912 n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine CAS No. 1260592-32-2

n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine

Cat. No.: B2428912
CAS No.: 1260592-32-2
M. Wt: 471.432
InChI Key: JAUYXFMCEZXVPZ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The trifluoromethoxy group adds unique chemical properties, making this compound valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine typically involves the protection of the amino group of 3-(trifluoromethoxy)-l-phenylalanine with the Fmoc group. This is achieved using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under Schotten-Baumann conditions, which include a base such as NaHCO₃ in a solvent like dioxane or DMF . The reaction proceeds with the nucleophilic attack of the amino group on the Fmoc-Cl, resulting in the formation of the protected amino acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Fmoc Protection: Fmoc-Cl, NaHCO₃, dioxane or DMF.

    Deprotection: Piperidine, DMF.

Major Products:

    Fmoc Protection: this compound.

    Deprotection: 3-(trifluoromethoxy)-l-phenylalanine.

Scientific Research Applications

n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions

Comparison with Similar Compounds

Uniqueness: n-Fmoc-3-(trifluoromethoxy)-l-phenylalanine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in the synthesis of peptides with specific structural and functional requirements.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUYXFMCEZXVPZ-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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